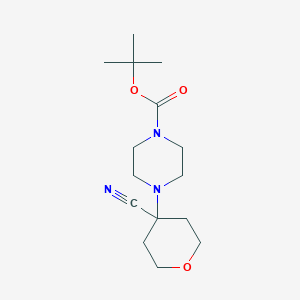

![molecular formula C15H24IN3Si B1392854 5-碘-7-(三异丙基甲硅烷基)-7H-吡咯并[2,3-d]嘧啶 CAS No. 1196662-06-2](/img/structure/B1392854.png)

5-碘-7-(三异丙基甲硅烷基)-7H-吡咯并[2,3-d]嘧啶

描述

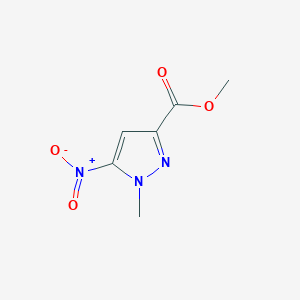

“5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of organic compounds known as halopyrimidines, which are aromatic compounds containing a halogen atom linked to a pyrimidine ring . The pyrimidine ring is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Molecular Structure Analysis

The molecular structure of “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” is complex and contains several functional groups. The compound has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains an iodine atom and a triisopropylsilyl group .

Chemical Reactions Analysis

The chemical reactions involving “5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine” are complex and can involve several steps. For example, the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines involves heating the latter with MeONa at reflux in BuOH .

科学研究应用

结构分析和合成:

- Seela 等人(1999 年)探索了类似化合物 4-氨基-7-(2-脱氧-α-D-赤藓糖呋喃糖基)-5-碘-7H-吡咯并[2,3-d]嘧啶的结构,突出了其结构特征(Seela、Zulauf、Reuter 和 Kastner,1999)。

- 孙等人(2012 年)使用类似的吡咯并[2,3-d]嘧啶进行了首次天然海洋核苷的总合成,表明其在合成化学中的重要性(孙、窦、丁、杨、孙和小,2012)。

化学合成和修饰:

- Williams 和 Brown(1997 年)描述了各种吡咯并[2,3-d]嘧啶的合成,证明了该化合物在化学修饰方面的灵活性和在设计新型分子中的潜在应用(Williams、Yakovlev 和 Brown,1997)。

- Tumkevičius 和 Masevičius(2007、2008 年)研究了吡咯并[2,3-d]嘧啶的钯催化交叉偶联反应,揭示了其在创建多样化学结构中的用途(Tumkevičius 和 Masevičius,2007),(Tumkevičius 和 Masevičius,2008)。

区域选择性卤代技术:

- Barnett 和 Kobierski(1994 年)开发了一种 4(3H)-氧代-7H-吡咯并[2,3-d]嘧啶的区域选择性 C-5 卤代方法,提供了对这些化合物的选择性修饰技术的见解(Barnett 和 Kobierski,1994)。

新型杂环体系合成:

- Tumkevičius 和 Masevičius(2004 年)探索了使用吡咯并[2,3-d]嘧啶合成新型杂环体系,强调了该化合物在创建新分子结构方面的潜力(Tumkevičius 和 Masevičius,2004)。

三唑并吡咯并嘧啶合成:

- Dave 和 Shah(2000 年)由 4-肼基-7H-吡咯并[2,3-d]嘧啶合成了异构三唑并吡咯并嘧啶,展示了生产多样化和复杂结构的潜力(Dave 和 Shah,2000)。

吡咯并嘧啶核苷类似物合成:

- Basyouni 等人(1997 年)专注于合成新型 4-取代吡咯并[2,3-d]嘧啶和相关的三唑衍生物,为核苷类似物的研究做出贡献(Basyouni、Hosni 和 El-Bayouki,1997)。

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

It is known that pyrimidine analogs often interact with their targets by integrating into the dna or rna of cells, thereby disrupting normal cellular function .

Biochemical Pathways

Pyrido[2,3-d]pyrimidines have been reported to affect multiple signaling pathways associated with the aforementioned targets .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

It is known that pyrimidine analogs can have a broad range of effects, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

属性

IUPAC Name |

(5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24IN3Si/c1-10(2)20(11(3)4,12(5)6)19-8-14(16)13-7-17-9-18-15(13)19/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQVRRVKABLKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=CN=CN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24IN3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)

![5-fluoro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392778.png)

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)

![4-[(4-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392782.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)

![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)